1-{[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
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Description
The compound “1-{[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline” is a complex organic molecule. It consists of a 1,2,3,4-tetrahydroquinoline core , which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing pyridine ring. This core is linked via a carbonyl group to a 5-chloro-2-(methylthio)pyrimidin-4-yl moiety . The latter is a pyrimidine derivative with a chlorine atom and a methylthio group attached .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. The 1,2,3,4-tetrahydroquinoline core indicates a bicyclic structure with a benzene ring fused to a nitrogen-containing pyridine ring . The 5-chloro-2-(methylthio)pyrimidin-4-yl moiety is a pyrimidine ring (a six-membered ring with two nitrogen atoms) with a chlorine atom and a methylthio group attached .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. It likely has a relatively high molecular weight due to its complex structure . Its solubility would depend on the specific conditions, such as the solvent used and the temperature.Safety and Hazards
As with any chemical compound, handling “1-{[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline” requires appropriate safety measures. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to avoid breathing its dust/fume/gas/mist/vapors/spray, and protective measures such as wearing gloves and eye protection should be taken .
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, given the known activities of similar compounds . Additionally, more efficient synthesis methods could be developed, and its physical and chemical properties could be studied in more detail.
Properties
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c1-21-15-17-9-11(16)13(18-15)14(20)19-8-4-6-10-5-2-3-7-12(10)19/h2-3,5,7,9H,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXKRNJTYYTDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCCC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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